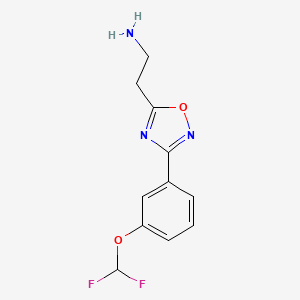
(R)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidin-1-yl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidin-1-yl)nicotinic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a nicotinic acid moiety linked to a pyrrolidine ring, which is further connected to a fluorenylmethoxycarbonyl (Fmoc) group. The presence of these functional groups makes it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidin-1-yl)nicotinic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the amino group on the pyrrolidine ring with the Fmoc group, followed by coupling with nicotinic acid derivatives. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of amide bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Flow microreactor systems have been explored for the efficient and sustainable synthesis of such compounds, offering advantages in terms of reaction control and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidin-1-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove protective groups or reduce specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Applications De Recherche Scientifique
®-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidin-1-yl)nicotinic acid has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications, providing insights into biological processes.
Medicine: Its potential as a drug candidate or a precursor for pharmaceuticals is being investigated, particularly for its ability to interact with specific molecular targets.
Industry: The compound’s unique structure makes it suitable for use in materials science and the development of novel polymers and coatings.
Mécanisme D'action
The mechanism of action of ®-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidin-1-yl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes, depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-4-carboxylic acid hydrochloride
Uniqueness
®-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidin-1-yl)nicotinic acid stands out due to its combination of a nicotinic acid moiety with a pyrrolidine ring and an Fmoc group. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C25H23N3O4 |
|---|---|
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)pyrrolidin-1-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C25H23N3O4/c29-24(30)21-10-5-12-26-23(21)28-13-11-16(14-28)27-25(31)32-15-22-19-8-3-1-6-17(19)18-7-2-4-9-20(18)22/h1-10,12,16,22H,11,13-15H2,(H,27,31)(H,29,30)/t16-/m1/s1 |
Clé InChI |
HQGAKCGPHJEHGJ-MRXNPFEDSA-N |
SMILES isomérique |
C1CN(C[C@@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(C=CC=N5)C(=O)O |
SMILES canonique |
C1CN(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(C=CC=N5)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Cyclopropyl-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine](/img/structure/B11777487.png)
![1-Benzyl-N-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11777489.png)
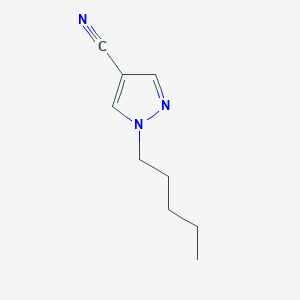
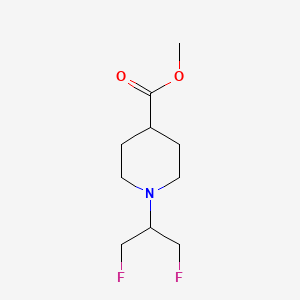
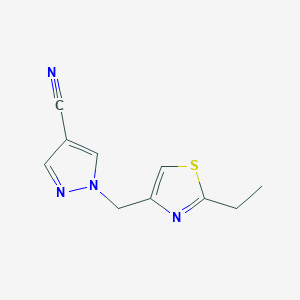

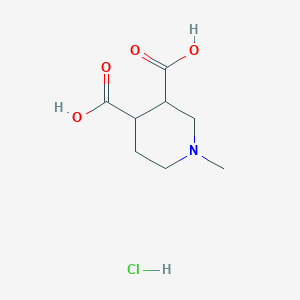
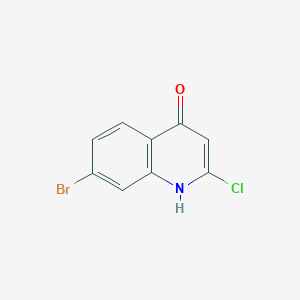

![2-(Chloromethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B11777536.png)
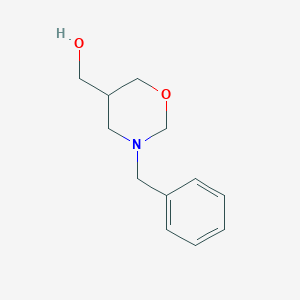
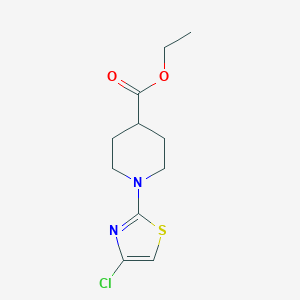
![rel-(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride](/img/structure/B11777548.png)
